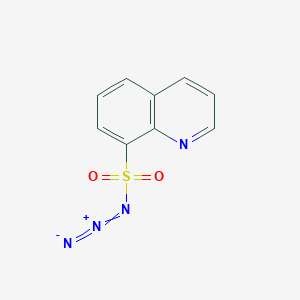
8-Quinolinesulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinesulfonyl azide is an organic compound with the molecular formula C9H6N4O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The azide group (-N3) attached to the sulfonyl group makes it a versatile reagent in organic synthesis, particularly in the formation of various heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Quinolinesulfonyl azide can be synthesized through the reaction of 8-quinolinesulfonyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of high-purity reagents and controlled reaction conditions to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinesulfonyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
8-Quinolinesulfonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-quinolinesulfonyl azide primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as triazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the nucleophilicity of the azide group .
Molecular Targets and Pathways: In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling the selective labeling and modification of proteins, nucleic acids, and other biomolecules. This is particularly useful in studying molecular interactions and pathways in cells .
Comparison with Similar Compounds
8-Quinolinesulfonyl azide can be compared with other sulfonyl azides and quinoline derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of the quinoline ring and the sulfonyl azide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
55180-87-5 |
|---|---|
Molecular Formula |
C9H6N4O2S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
N-diazoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H6N4O2S/c10-12-13-16(14,15)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
InChI Key |
IAMILVJKLUOALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N=[N+]=[N-])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















